molecular formula C14H19ClN2O B4763282 N-(3-CHLOROPHENETHYL)-N'-CYCLOPENTYLUREA

N-(3-CHLOROPHENETHYL)-N'-CYCLOPENTYLUREA

Cat. No.: B4763282
M. Wt: 266.76 g/mol
InChI Key: FQMSZRRMGHXZBG-UHFFFAOYSA-N
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Description

N-(3-Chlorophenethyl)-N'-Cyclopentylurea is a urea derivative characterized by a 3-chlorophenethyl group and a cyclopentyl substituent attached to the urea core. Urea derivatives are widely studied for their roles as enzyme inhibitors, receptor modulators, and intermediates in polymer synthesis, depending on substituent groups .

Properties

IUPAC Name

1-[2-(3-chlorophenyl)ethyl]-3-cyclopentylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c15-12-5-3-4-11(10-12)8-9-16-14(18)17-13-6-1-2-7-13/h3-5,10,13H,1-2,6-9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMSZRRMGHXZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenethyl)-N’-cyclopentylurea typically involves the reaction of 3-chlorophenethylamine with cyclopentyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-chlorophenethylamine+cyclopentyl isocyanateN-(3-chlorophenethyl)-N’-cyclopentylurea\text{3-chlorophenethylamine} + \text{cyclopentyl isocyanate} \rightarrow \text{N-(3-chlorophenethyl)-N'-cyclopentylurea} 3-chlorophenethylamine+cyclopentyl isocyanate→N-(3-chlorophenethyl)-N’-cyclopentylurea

Industrial Production Methods

Industrial production of N-(3-chlorophenethyl)-N’-cyclopentylurea may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenethyl)-N’-cyclopentylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenethyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-Chlorophenethyl)-N’-cyclopentylurea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenethyl)-N’-cyclopentylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight logP* Hydrogen Bond Donors Key Substituents
N-(3-Chlorophenethyl)-N'-Cyclopentylurea (Hypothetical) C₁₄H₁₈ClN₂O 277.76 ~3.8 2 3-Chlorophenethyl, Cyclopentyl
1-(2-Chlorophenyl)-3-Cyclohexylurea C₁₃H₁₇ClN₂O 264.74 ~4.1 2 2-Chlorophenyl, Cyclohexyl
N'-(3-Chlorophenyl)-N,N-Diphenylurea C₁₉H₁₅ClN₂O 322.79 ~5.3 2 3-Chlorophenyl, Diphenyl
N-(3-Chlorophenyl)-3-Cyclopentylpropanamide C₁₄H₁₈ClNO 251.75 ~3.5 1 3-Chlorophenyl, Cyclopentyl
N-(4-Cyanophenyl)-N'-Phenylurea C₁₄H₁₁N₃O 237.26 ~2.9 2 4-Cyanophenyl, Phenyl

*logP values estimated using XLogP3-AA .

Research Findings and Implications

  • Biological Activity : Ureas with chlorinated aryl groups (e.g., 3-chlorophenyl) often exhibit enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Synthetic Challenges : Cyclopentyl groups require precise steric control during synthesis compared to cyclohexyl or phenyl analogs .
  • Pharmacokinetics : Compounds with phenethyl chains (e.g., 3-chlorophenethyl) may show improved blood-brain barrier penetration due to moderate lipophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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